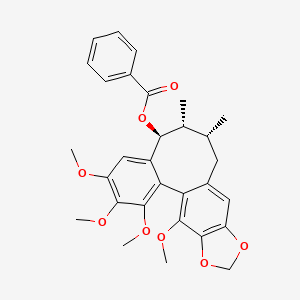
BenzoylgomisinO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoylgomisin O is a natural compound isolated from the plant Schisandra rubriflora. It belongs to the class of dibenzocyclooctadiene lignans, which are known for their diverse biological activities. Benzoylgomisin O has been found to exhibit anti-inflammatory properties by inhibiting enzymes such as 15-lipoxygenase, cyclooxygenase-1, and cyclooxygenase-2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzoylgomisin O can be synthesized through various chemical reactions involving the precursor compounds found in Schisandra species. The synthetic routes typically involve the esterification of gomisin O with benzoyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of Benzoylgomisin O primarily relies on the extraction and isolation from Schisandra rubriflora. The plant material is subjected to solvent extraction using solvents like methanol or ethanol. The extract is then purified through various chromatographic methods to obtain pure Benzoylgomisin O .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoylgomisin O undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like benzoyl chloride and acetic anhydride are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benzoylgomisin O, which can have different biological activities .
Applications De Recherche Scientifique
Benzoylgomisin O has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of lignans and their derivatives.
Biology: It has been studied for its anti-inflammatory and antioxidant properties.
Medicine: Research has shown its potential in treating inflammatory diseases and cancer.
Industry: It is used in the development of natural product-based pharmaceuticals
Mécanisme D'action
Benzoylgomisin O exerts its effects by inhibiting key enzymes involved in the inflammatory process, such as 15-lipoxygenase, cyclooxygenase-1, and cyclooxygenase-2. It modulates the expression of genes related to cell proliferation and apoptosis, thereby exhibiting anti-inflammatory and anticancer activities. The molecular targets and pathways involved include the MAPK, PI3K/Akt, and NF-κB signaling pathways .
Comparaison Avec Des Composés Similaires
Benzoylgomisin O is unique among dibenzocyclooctadiene lignans due to its specific benzoyl group, which enhances its biological activity. Similar compounds include:
Propriétés
Formule moléculaire |
C30H32O8 |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
[(8S,9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C30H32O8/c1-16-12-19-13-22-27(37-15-36-22)28(34-5)23(19)24-20(14-21(32-3)26(33-4)29(24)35-6)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16-,17-,25+/m1/s1 |
Clé InChI |
XUGSROZUUURBSW-BFIDETRKSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@@H]1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
SMILES canonique |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13068529.png)

![[5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13068541.png)
![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl3-Ethyl5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13068542.png)
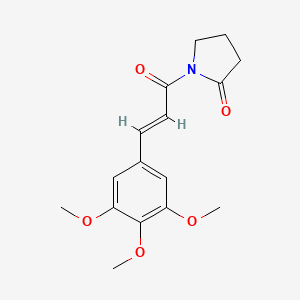
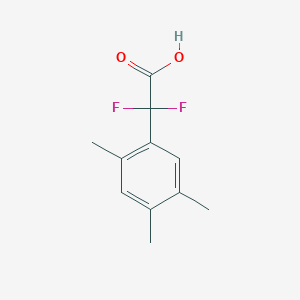
![(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13068560.png)
![1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide](/img/structure/B13068562.png)

![1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B13068574.png)
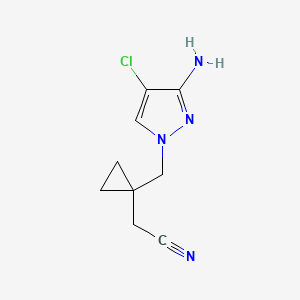
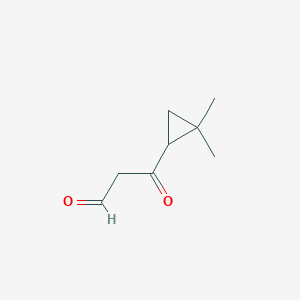
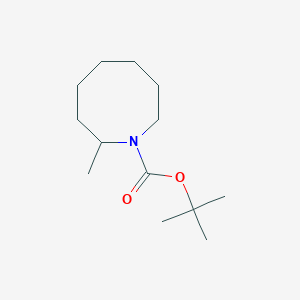
![2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13068589.png)
